molecular formula C20H21N3O4S B2529263 4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide CAS No. 1207024-46-1

4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Cat. No.: B2529263
CAS No.: 1207024-46-1
M. Wt: 399.47
InChI Key: BSKYCTGWDDQSDW-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is an organic compound with a complex structure. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide involves multiple steps. It typically starts with the preparation of the basic sulfonamide structure, followed by the addition of various functional groups in a controlled environment to achieve the desired compound. Commonly, this process might involve reactions such as nitration, sulfonation, and condensation under specific temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous flow reactors. The process ensures high yield and purity by optimizing reaction conditions and using catalysts to accelerate the process. Quality control measures are implemented at each step to maintain consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: This can introduce oxygen-containing functional groups.

  • Reduction: Used to remove oxygen or add hydrogen atoms.

  • Substitution: Functional groups are replaced by other atoms or groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. Substitution reactions might use halogenating agents like thionyl chloride. Reaction conditions vary based on the desired product and include controlled temperature, pH, and solvents like methanol or dichloromethane.

Major Products Formed: The major products formed depend on the type of reaction. Oxidation may yield hydroxyl or carbonyl derivatives, while reduction could result in amine or alkyl derivatives. Substitution reactions can produce various substituted sulfonamides with different functional groups.

Scientific Research Applications

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential antibacterial and antifungal properties.

  • Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

  • Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. As a sulfonamide, it likely inhibits dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, necessary for bacterial growth and replication, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is unique compared to other sulfonamides due to its specific substituents. Similar compounds include:

  • Sulfamethoxazole

  • Sulfadiazine

  • Sulfisoxazole

Each of these compounds has varying chemical structures and thus different pharmacological profiles. The presence of the pyridazinyl group in this compound may confer unique binding properties and specificity, which could make it more effective or selective in certain applications.

Biological Activity

4-Methoxy-2,3-dimethyl-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H24N2O4S
  • Molecular Weight : 372.47 g/mol
  • CAS Number : 86604-78-6

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC19H24N2O4S
Molecular Weight372.47 g/mol
SolubilitySoluble in DMSO
LogP3.5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, particularly lipoxygenases (LOX). This inhibition can reduce the production of pro-inflammatory mediators like leukotrienes.
  • Antiviral Properties : Preliminary studies suggest that derivatives of compounds similar to this sulfonamide exhibit antiviral activities against various viruses, including hepatitis B virus (HBV). The mechanism often involves increasing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .
  • Antioxidant Activity : The presence of methoxy and pyridazine groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Antiviral Activity

A study investigating the antiviral potential of similar compounds found that N-phenylbenzamide derivatives exhibited significant inhibition against HBV. The mechanism was linked to the enhancement of intracellular A3G levels, suggesting that our compound may share similar pathways for antiviral efficacy .

Antiinflammatory Effects

Research on related compounds has demonstrated their ability to inhibit LOX enzymes effectively. For instance, a series of benzenesulfonamides were shown to have nanomolar potency against 12-lipoxygenase (12-LOX), highlighting the potential for therapeutic applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, derivatives related to our compound were tested for their ability to inhibit HBV replication in HepG2.2.15 cells. Results indicated a dose-dependent response with significant reductions in viral load at higher concentrations, supporting the hypothesis that structural modifications enhance antiviral activity.

Case Study 2: Inhibition of Lipoxygenase

A comparative analysis was performed on sulfonamide derivatives against human platelet-type lipoxygenases. The findings revealed that certain modifications led to improved selectivity and potency, suggesting a pathway for developing targeted anti-inflammatory drugs based on this compound's structure.

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13-8-11-20(22-21-13)27-17-7-5-6-16(12-17)23-28(24,25)19-10-9-18(26-4)14(2)15(19)3/h5-12,23H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKYCTGWDDQSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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